molecular formula C25H26ClN3O3S B251210 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide

Numéro de catalogue: B251210
Poids moléculaire: 484 g/mol
Clé InChI: JFQBYDDNICJWHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B cells in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis of malignant B cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis and growth inhibition of malignant B cells, both in vitro and in vivo. This compound has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of CLL and DLBCL.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has several advantages for laboratory experiments, including its potency and selectivity for BTK, as well as its ability to induce apoptosis and growth inhibition of malignant B cells. However, this compound has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several potential future directions for the development of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide and other BTK inhibitors. These include the evaluation of this compound in combination with other anti-cancer agents, the identification of biomarkers that predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors. Additionally, the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, is an area of active research and may provide new opportunities for the development of BTK inhibitors.

Méthodes De Synthèse

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide involves several steps, including the preparation of key intermediates and the coupling of the piperazine and benzamide moieties. The detailed synthesis route has been described in the literature.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of malignant B cells.

Propriétés

Formule moléculaire

C25H26ClN3O3S

Poids moléculaire

484 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C25H26ClN3O3S/c1-17(2)32-20-6-3-5-18(15-20)24(30)27-19-8-9-22(21(26)16-19)28-10-12-29(13-11-28)25(31)23-7-4-14-33-23/h3-9,14-17H,10-13H2,1-2H3,(H,27,30)

Clé InChI

JFQBYDDNICJWHH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

SMILES canonique

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.